molecular formula C26H25NO7S B2508906 6,7-dimethoxy-1-(3-methoxybenzyl)-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one CAS No. 895639-31-3

6,7-dimethoxy-1-(3-methoxybenzyl)-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one

Cat. No. B2508906
CAS RN: 895639-31-3
M. Wt: 495.55
InChI Key: XXZKBSBHEMTUAN-UHFFFAOYSA-N
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Description

The compound of interest, 6,7-dimethoxy-1-(3-methoxybenzyl)-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one, is a quinoline derivative. Quinoline and its derivatives are known for their diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, they discuss related quinoline derivatives which can provide insights into the general characteristics and potential applications of such compounds.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods, including intramolecular Friedel-Crafts acylation reactions. For instance, the synthesis of 9,10-dimethoxybenzo[6,7]oxepino[3,4-b]quinolin-13(6H)-one derivatives is performed using polyphosphoric acid (PPA) as a catalyst and solvent under mild conditions, starting from ethyl 6,7-dimethoxy-2-(phenoxymethyl)quinoline-3-carboxylates followed by hydrolysis with aqueous ethanolic sodium hydroxide solution . This method is noted for its good yields, easy work-up, and environmentally friendly character, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

Quinoline derivatives often exhibit interesting structural characteristics. For example, 5,6-dimethoxy-2,3-dihydro-7H-dibenzo[de,h]quinolin-7-one has been characterized by X-ray diffraction and NMR assignments . Theoretical studies using DFT hybrid methods can provide insights into the molecular structure and reactivity descriptors, such as Fukui functions, local softness, and local electrophilicity, which are useful for understanding the chemical behavior of these molecules .

Chemical Reactions Analysis

The reactivity of quinoline derivatives can be explored through theoretical studies, which help predict possible reactions and transformations. For instance, the study of aromatic demethoxylation in oxoisoaporphines can shed light on the reactivity of methoxy groups in quinoline derivatives . Such information is valuable for predicting how the compound of interest might behave under various chemical conditions.

Physical and Chemical Properties Analysis

Quinoline derivatives can exhibit strong fluorescence and stability in a wide pH range, which is advantageous for biomedical applications. The compound 6-methoxy-4-quinolone, for example, shows strong fluorescence from pH 2.0 to 11.0 and is highly stable against light and heat . These properties suggest that the compound of interest may also possess similar fluorescence characteristics and stability, making it potentially useful as a fluorescent labeling reagent or in other analytical applications .

Scientific Research Applications

Synthesis and Theoretical Studies

A study focused on the synthesis and theoretical analysis of similar quinolinone derivatives, highlighting the potential precursor role in aromatic demethoxylation processes. The use of DFT methods to study reactivity descriptors provides insights into the chemical behavior of these compounds (Sobarzo-Sánchez et al., 2006).

Metabolite Synthesis

Another research explored the synthesis of metabolites related to quinoline derivatives, showcasing efficient synthetic routes and the potential for generating novel compounds. This highlights the chemical versatility and the potential for creating derivatives with varied biological activities (Mizuno et al., 2006).

Derivative Synthesis and Applications

Research into the synthesis of benzopyrans through transannulation processes involving N-sulfonyl-1,2,3-triazoles demonstrates innovative synthetic approaches to complex quinoline-related structures. These methodologies could be applicable for creating diverse derivatives of the compound (Yadagiri et al., 2018).

Antioxidant Properties

A study on the synthesis and biological activity of coumarin-fused quinolines, which share structural similarities with the compound of interest, indicated their capacity to quench radicals and inhibit DNA oxidation. This suggests potential antioxidant applications for structurally related compounds (Xi & Liu, 2015).

Antibacterial and Anticancer Activities

Quinolinones, including those structurally related to the compound , have been investigated for their antibacterial, anticancer, and antiviral properties. A solid-phase synthesis study provided a method for creating a library of quinolinone derivatives, highlighting their potential in drug discovery and biological research (Kwak et al., 2015).

properties

IUPAC Name

6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO7S/c1-31-18-8-10-20(11-9-18)35(29,30)25-16-27(15-17-6-5-7-19(12-17)32-2)22-14-24(34-4)23(33-3)13-21(22)26(25)28/h5-14,16H,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZKBSBHEMTUAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dimethoxy-1-(3-methoxybenzyl)-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one

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